molecular formula C6H3BrFN3 B13016638 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine

6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B13016638
M. Wt: 216.01 g/mol
InChI Key: YJBZDUNPZCWNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyrimidine core. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 5-bromo-2-fluoropyrazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

  • 6-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
  • 6-Fluoro-2-methylpyrazolo[1,5-a]pyrimidine

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

6-bromo-2-fluoropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3BrFN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H

InChI Key

YJBZDUNPZCWNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.